molecular formula C8H8N2O5 B1606980 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89977-22-0

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1606980
CAS RN: 89977-22-0
M. Wt: 212.16 g/mol
InChI Key: GJSAGPKAERRLKB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (DNCA) is a compound with an organic structure that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural and synthetic products. DNCA has a wide range of applications in scientific research due to its ability to act as a catalyst and its ability to form strong complexes with other compounds. It is a versatile compound that has been used in various fields such as biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Potential Drug Precursor

Compounds with the 2-oxo-1,2-dihydropyridine-3-carboxylic acid structure are often used as drug precursors . The presence of the nitro group and the carboxylic acid group in the molecule could make it a valuable intermediate in the synthesis of various pharmaceuticals.

Anticorrosion Applications

Some compounds similar to the one have been evaluated for their anticorrosion properties . The nitro group in the molecule could potentially contribute to this property.

Antimicrobial Properties

The nitro group in the molecule could potentially give the compound antimicrobial properties . Similar compounds have been studied for their antimicrobial activities.

Antioxidant Properties

Compounds with a 1,4-dihydropyridine structure have been studied for their antioxidant properties . The compound could potentially exhibit similar properties due to its structural similarity.

Calcium Channel Blocking

1,4-Dihydropyridines are well-known calcium channel blockers . The compound , having a similar structure, could potentially exhibit this property.

Anti-inflammatory Properties

Compounds with a 1,4-dihydropyridine structure have been studied for their anti-inflammatory properties . The compound could potentially exhibit similar properties due to its structural similarity.

properties

IUPAC Name

4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-3-5(8(12)13)7(11)9-4(2)6(3)10(14)15/h1-2H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSAGPKAERRLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289564
Record name ST038660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

89977-22-0
Record name NSC61968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST038660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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